N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C22H18N2O2S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Benzothiazoles in Scientific Research
Benzothiazoles, including derivatives like N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, have garnered interest in scientific research due to their broad spectrum of biological activities. These compounds are explored for their potential in medicinal chemistry, especially in the development of new pharmacotherapies. For instance, the synthesis and biological importance of 2-(thio)ureabenzothiazoles have been highlighted, demonstrating their significance in the treatment of diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as their use in fungicides and herbicides. This underlines the versatile application of benzothiazoles in developing therapeutic agents and their role in agricultural practices (Rosales-Hernández et al., 2022).
Benzothiazoles in Chemotherapeutic Development
Recent advancements in the structural modifications of benzothiazoles have underscored their potential as chemotherapeutic agents. The therapeutic potential of benzothiazoles, facilitated through various structural modifications, has been the focus of numerous patent reviews, indicating the ongoing interest and development efforts in this area. The modifications aim at enhancing their anticancer, antimicrobial, and anti-inflammatory properties, among others. This suggests a promising future for benzothiazoles in the realm of drug discovery and cancer chemotherapy (Kamal et al., 2015).
Biodegradation and Environmental Impact
The occurrence, toxicity, and biodegradation of condensed thiophenes, a class related to benzothiazoles found in petroleum, have been reviewed to understand their environmental impact. This review addresses the types of organosulfur compounds in petroleum, including benzothiazoles, and their potential toxicity. It emphasizes the importance of studying the biodegradation pathways of these compounds to mitigate their environmental impact, indicating the dual focus of research on benzothiazoles: exploring therapeutic potential while assessing and addressing environmental concerns (Kropp & Fedorak, 1998).
Mechanism of Action
Target of Action
Similar compounds with a thiazole group have been known to exhibit antibacterial activity .
Mode of Action
These molecules, when used in conjunction with cell-penetrating peptides, display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The drug-peptide complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
Compounds with similar structures have been known to inhibit the cyclooxygenase (cox) enzymes, which are crucial in the biosynthesis of prostaglandins .
Result of Action
Similar compounds have shown to create pores in bacterial cell membranes, leading to their death .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-18-12-13-19-20(14-18)27-22(23-19)24-21(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORAPMBDSXXSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.